REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl[CH2:8][CH:9]1[CH2:18][C:17]([CH3:20])([CH3:19])[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([CH3:21])[CH:15]=2)[C:10]1([CH3:23])[CH3:22].Cl>O1CCCC1>[CH3:22][C:10]1([CH3:23])[C:11]2[C:16](=[CH:15][C:14]([CH3:21])=[CH:13][CH:12]=2)[C:17]([CH3:20])([CH3:19])[CH2:18][CH:9]1[CH3:8] |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-chloromethyl-1,1,4,4,6-pentamethyl1,2,3,4-tetrahydronaphthalene
|
Quantity
|
40.9 g
|
Type
|
reactant
|
Smiles
|
ClCC1C(C2=CC=C(C=C2C(C1)(C)C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the resultant mixture was extracted with n-hexane
|
Type
|
WASH
|
Details
|
The extract was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(CC(C2=CC(=CC=C12)C)(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.144 mol | |
AMOUNT: MASS | 31.6 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |